6-Hydroxychlorzoxazone

准备方法

6-羟基氯唑沙宗是通过氯唑沙宗的羟基化合成。 该反应由细胞色素P450家族2亚家族E成员1酶催化 。 该化合物通常在实验室环境中为研究目的而制备,它可溶于甲醇 .

化学反应分析

6-羟基氯唑沙宗经历各种化学反应,包括:

氧化: 羟基可以在特定条件下被氧化。

还原: 该化合物可以被还原形成不同的衍生物。

取代: 氯原子可以在适当的条件下被其他官能团取代。

这些反应中常用的试剂包括氧化剂、还原剂和亲核试剂。 形成的主要产物取决于所用的具体反应条件和试剂 .

4. 科研应用

6-羟基氯唑沙宗具有多种科研应用:

科学研究应用

6-Hydroxy Chlorzoxazone has several scientific research applications:

作用机制

6-羟基氯唑沙宗通过作为氯唑沙宗的代谢产物发挥作用。 氯唑沙宗通过阻断传递到大脑的神经冲动或疼痛感觉,起到骨骼肌松弛剂的作用 。 氯唑沙宗羟基化形成6-羟基氯唑沙宗的过程由细胞色素P450家族2亚家族E成员1酶介导 .

相似化合物的比较

6-羟基氯唑沙宗是独特的,因为它通过细胞色素P450家族2亚家族E成员1酶催化氯唑沙宗羟基化而形成 。类似的化合物包括:

氯唑沙宗: 母体化合物,用作肌肉松弛剂.

4-羟甲苯妥英: 另一种用于代谢测定的羟基化代谢产物.

1'-羟咪达唑仑: 一种用于酶筛选的羟基化代谢产物.

这些化合物具有相似的代谢途径,但在具体应用和作用方面有所不同。

生物活性

6-Hydroxychlorzoxazone (6-OH-CZX) is a significant metabolite of chlorzoxazone, primarily formed through the action of cytochrome P450 2E1 (CYP2E1). This compound has garnered attention due to its implications in pharmacokinetics, enzyme activity, and potential clinical applications. This article presents a detailed overview of the biological activity of this compound, including its metabolic pathways, pharmacokinetic parameters, and relevant case studies.

Metabolic Pathways

Chlorzoxazone is primarily metabolized in the liver by CYP2E1 to form this compound. The enzymatic conversion is critical for understanding the pharmacological effects and potential toxicity of chlorzoxazone. The metabolic pathway can be summarized as follows:

- Substrate : Chlorzoxazone

- Enzyme : Cytochrome P450 2E1 (CYP2E1)

- Product : this compound

The reaction kinetics have been characterized using various methods, including electrochemical techniques. A recent study demonstrated that the maximal reaction rate () for the formation of 6-OH-CZX was with a Michaelis constant () of .

Pharmacokinetic Parameters

The pharmacokinetics of this compound have been extensively studied in various populations, including liver transplant patients and healthy controls. Key parameters include:

| Parameter | Liver Transplant Patients (n=7) | Healthy Control Subjects (n=16) |

|---|---|---|

| Plasma C max (ng/ml) | * | |

| Plasma t 1/2 (hr) | * | |

| Urinary recovery (mg) | ||

| Apparent oral clearance (CL/F) (ml/min) |

*Significantly different from healthy controls (p < 0.05).

These findings indicate that CYP2E1 activity is significantly enhanced in liver transplant patients shortly after surgery, suggesting alterations in drug metabolism during recovery .

Study on Liver Transplant Patients

In a study involving liver transplant patients administered chlorzoxazone as part of a multiprobe CYP cocktail, the metabolic ratio of chlorzoxazone to its hydroxylated form was significantly elevated during the first month post-transplantation compared to healthy controls . The study concluded that this elevation indicates enhanced CYP2E1 activity, which gradually normalizes over time.

Pharmacokinetic Observations in Diabetic Rats

Research involving LCD rats (liver cirrhosis with diabetes mellitus) showed that while total liver protein decreased significantly, the expression of CYP2E1 increased by 124%. However, intrinsic clearance for the formation of 6-OH-CZX remained comparable between LCD and control rats . This suggests that while liver disease may affect overall metabolism, specific enzyme activities can remain intact or even increase.

Electrochemical Detection Methods

Recent advancements have introduced electrochemical methods for detecting and quantifying this compound directly from biological samples without extensive sample preparation . This method enhances sensitivity and specificity in measuring enzyme activity related to CYP2E1.

属性

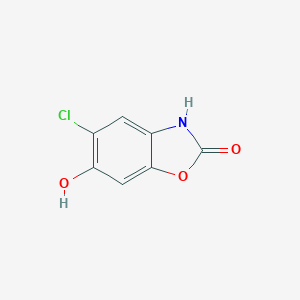

IUPAC Name |

5-chloro-6-hydroxy-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO3/c8-3-1-4-6(2-5(3)10)12-7(11)9-4/h1-2,10H,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGLXDWOTVQZHIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)O)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50169919 | |

| Record name | 6-Hydroxychlorzoxazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1750-45-4 | |

| Record name | 6-Hydroxychlorzoxazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1750-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxychlorzoxazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001750454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1750-45-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24955 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Hydroxychlorzoxazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-6-hydroxybenzoxazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-HYDROXYCHLORZOXAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5YLT4Y73F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 6-hydroxychlorzoxazone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060998 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 6-hydroxychlorzoxazone important in drug metabolism research?

A1: this compound serves as a valuable tool for studying the activity of CYP2E1, a key enzyme involved in metabolizing various drugs and toxins. [] This is because chlorzoxazone is primarily metabolized to this compound via CYP2E1, making the metabolite's presence a good indicator of this enzyme's activity. []

Q2: How is this compound used to assess CYP2E1 activity?

A2: Researchers administer chlorzoxazone and then measure the ratio of this compound to chlorzoxazone in plasma or urine. [, , , ] This metabolic ratio provides a snapshot of how effectively an individual's CYP2E1 enzyme is functioning.

Q3: Can a single blood sample be used to assess CYP2E1 activity with chlorzoxazone?

A3: Studies suggest that a single plasma sample taken 2 hours after chlorzoxazone administration can provide a reliable measure of CYP2E1 activity due to the relatively low intra-individual variability in chlorzoxazone metabolism. []

Q4: Are there any factors that can affect the accuracy of using chlorzoxazone as a CYP2E1 probe?

A4: Yes, several factors can influence the results:

- Chlorzoxazone Dose: Research indicates that chlorzoxazone metabolism is dose-dependent. [] Adjusting the dose for body weight is crucial to ensure accurate results.

- Ethanol Consumption: Regular ethanol consumption is known to induce CYP2E1, leading to increased this compound formation. []

- Liver Impairment: Liver impairment can reduce CYP2E1 activity, impacting this compound formation. []

- Genetic Factors: Although moderate ethanol intake doesn't appear to significantly affect the metabolic ratio, genetic variation in CYP2E1 might play a role. [, ]

Q5: Beyond this compound, are there alternative methods to phenotype CYP2E1?

A5: While this compound remains a primary method, researchers are exploring alternative approaches, such as measuring CYP2E1 mRNA in peripheral blood lymphocytes, to provide a noninvasive assessment of CYP2E1 activity. []

Q6: Can diseases like diabetes affect CYP2E1 activity?

A6: Yes, studies in rats show that diabetes can induce CYP2E1 activity. [] Similar findings in humans indicate increased CYP2E1 activity in obese individuals with Type II diabetes. [] This highlights the potential need for dose adjustments for medications metabolized by CYP2E1 in diabetic patients.

Q7: How does obesity impact CYP2E1 activity?

A7: Research on obese Zucker rats showed increased CYP2E1 protein and microsomal activity in both the liver and fat tissue compared to lean controls. [] This suggests that obesity may lead to increased metabolism of drugs primarily metabolized by CYP2E1.

Q8: Can dietary factors influence CYP2E1 activity?

A8: Research suggests that dietary components, such as cysteine supplementation, may partially restore CYP2E1 activity in rats with protein-calorie malnutrition. [] This highlights the potential influence of nutrition on drug metabolism.

Q9: What analytical techniques are used to measure chlorzoxazone and this compound?

A9: Several methods are employed:

- **High-performance liquid chromatography (HPLC) ** with UV detection is commonly used to separate and quantify both chlorzoxazone and this compound in biological samples. [, , , , , , ]

- Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers increased sensitivity and specificity for analyzing chlorzoxazone and its metabolite. [, , ]

- Solvent extraction methods using radiolabeled [¹⁴C]chlorzoxazone provide an alternative approach to measure CYP2E1 activity by quantifying the radiolabeled this compound formed. []

Q10: What are the challenges and future directions in researching this compound and CYP2E1?

A10: Research efforts continue to focus on:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。